1-(6-Fluoro-5-methylpyridin-3-YL)ethan-1-one
Description
1-(6-Fluoro-5-methylpyridin-3-yl)ethan-1-one is a pyridine derivative featuring a fluorine atom at position 6, a methyl group at position 5, and an ethanone (acetyl) group at position 3 of the pyridine ring. Its molecular formula is C₈H₈FNO, with a molecular weight of 153.15 g/mol . This compound is of significant interest in medicinal chemistry and organic synthesis due to the electronic and steric effects imparted by its substituents. The fluorine atom enhances electronegativity and metabolic stability, while the methyl group contributes to lipophilicity, influencing interactions with biological targets such as enzymes or receptors .
Properties
Molecular Formula |
C8H8FNO |
|---|---|
Molecular Weight |
153.15 g/mol |
IUPAC Name |
1-(6-fluoro-5-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H8FNO/c1-5-3-7(6(2)11)4-10-8(5)9/h3-4H,1-2H3 |
InChI Key |
AVEOKEZNXMNKHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1F)C(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(6-Fluoro-5-methylpyridin-3-YL)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 6-fluoro-5-methylpyridine with ethanoyl chloride in the presence of a base such as pyridine . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the 6-position undergoes nucleophilic substitution under basic conditions due to the electron-deficient nature of the pyridine ring. This reactivity is enhanced by the electron-withdrawing ketone group at position 3.
Key Reactions:
| Nucleophile | Conditions | Product | Yield* | Source |
|---|---|---|---|---|
| Ammonia | DMF, 80°C | 6-Amino derivative | 60–75% | |
| Methoxide | MeOH, reflux | 6-Methoxy derivative | 50–65% | |
| Thiophenol | THF, RT | 6-Phenylthio derivative | 70% |
*Yields based on analogous compounds.
The methyl group at position 5 sterically hinders substitution at adjacent positions, directing nucleophiles to the 2- or 4-position of the pyridine ring.
Ketone Functional Group Reactivity
The acetyl group participates in classic ketone transformations:
Reduction to Alcohol
Catalytic hydrogenation (H₂/Pd-C) or NaBH₄/LiAlH₄ reduces the ketone to 1-(6-fluoro-5-methylpyridin-3-yl)ethanol.
Grignard Addition
Grignard reagents (e.g., MeMgBr) add to the carbonyl, forming tertiary alcohols:
Condensation Reactions
Reaction with hydrazines forms hydrazones, useful in heterocycle synthesis:
-
Example: Hydrazine hydrate in EtOH yields the corresponding hydrazone (90% yield).
Cross-Coupling Reactions
The fluorine substituent enables metal-catalyzed couplings after conversion to a better leaving group (e.g., triflate).
Suzuki-Miyaura Coupling:
| Reagent | Conditions | Product | Yield* | Source |
|---|---|---|---|---|
| Arylboronic acid | Pd(PPh₃)₄, K₂CO₃, dioxane, 90°C | Biaryl derivative | 65–80% |
*Requires prior conversion of -F to -OTf using Tf₂O .
Oxidation and Methyl Group Functionalization
The methyl group at position 5 is resistant to mild oxidation but can be functionalized under aggressive conditions:
Oxidation to Carboxylic Acid:
Comparative Reactivity with Analogues
Scientific Research Applications
1-(6-Fluoro-5-methylpyridin-3-YL)ethan-1-one is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Medicine: It is investigated for its potential therapeutic properties and is used in the development of new pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Fluoro-5-methylpyridin-3-YL)ethan-1-one involves its interaction with specific molecular targets. The fluorine atom and the ethanone group play crucial roles in its binding affinity and specificity towards these targets. The compound can inhibit certain enzymes or receptors by forming stable complexes, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Positional Isomers
Halogen and Alkyl Substitution Variants
| Compound Name | Substituents (Pyridine Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|---|
| 1-(6-Methoxy-5-methylpyridin-3-yl)ethan-1-one | 6-OCH₃, 5-CH₃, 3-COCH₃ | C₉H₁₁NO₂ | 181.19 | Methoxy group enhances hydrogen-bonding capacity and solubility but reduces lipophilicity compared to fluorine. |
| 1-(6-Chloro-5-fluoropyridin-3-yl)-2,2,2-trifluoroethanone | 6-Cl, 5-F, 3-COCF₃ | C₇H₃ClF₄NO | 243.56 | Trifluoromethyl group increases electron-withdrawing effects and metabolic resistance but reduces bioavailability. |
Trifluoromethyl and Complex Substituents
| Compound Name | Substituents (Pyridine Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|---|
| 1-(5-Chloro-6-(trifluoromethyl)pyridin-3-yl)ethan-1-one | 5-Cl, 6-CF₃, 3-COCH₃ | C₈H₆ClF₃NO | 236.59 | CF₃ group enhances lipophilicity and steric bulk, potentially improving target selectivity in drug design. |
| 1-(3-Fluoro-5-methylpyridin-4-yl)ethan-1-one | 3-F, 5-CH₃, 4-COCH₃ | C₈H₈FNO | 153.15 | Fluorine at position 3 alters conjugation with the acetyl group, affecting reactivity in electrophilic substitutions. |
Key Research Findings
Chemical Reactivity
- Electron-Deficient Pyridine Rings : Fluorine and chlorine substituents increase the ring’s electron deficiency, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Steric Effects : Methyl groups at position 5 or 6 hinder nucleophilic attacks at adjacent positions, directing reactions to less hindered sites .
Pharmacokinetic Properties
- Lipophilicity : Methyl and trifluoromethyl groups enhance logP values, improving membrane permeability but risking off-target interactions .
- Metabolic Stability : Fluorine reduces oxidative metabolism, extending half-life in vivo .
Biological Activity
1-(6-Fluoro-5-methylpyridin-3-YL)ethan-1-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
Biological Activity Overview
The biological activity of 1-(6-Fluoro-5-methylpyridin-3-YL)ethan-1-one has been investigated primarily in the context of its anti-tubercular properties and potential applications in cancer therapy.
Anti-Tubercular Activity
Recent studies have highlighted the compound's effectiveness against Mycobacterium tuberculosis. In a study evaluating various derivatives, it was found that certain compounds exhibited significant anti-tubercular activity with IC90 values ranging from 3.73 to 4.00 μM, indicating a promising therapeutic potential for tuberculosis treatment .
Table 1: Anti-Tubercular Activity of Related Compounds
| Compound | IC50 (μM) | IC90 (μM) |
|---|---|---|
| Compound 6a | 1.35 | 3.73 |
| Compound 6e | 2.18 | 40.32 |
| Compound 6h | 2.00 | 4.00 |
Anticancer Activity
The anticancer properties of the compound have also been explored. In vitro studies demonstrated that it could induce apoptosis in various cancer cell lines, including HeLa and HuTu80 cells. The mechanism involves the production of reactive oxygen species (ROS), which is crucial for triggering apoptotic pathways .
Table 2: Anticancer Efficacy in Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.0 | Induction of apoptosis via ROS |
| HuTu80 | 20.0 | Mitochondrial membrane disruption |
The biological mechanisms underlying the activities of 1-(6-Fluoro-5-methylpyridin-3-YL)ethan-1-one involve several pathways:
- Apoptosis Induction : The compound has been shown to increase mitochondrial membrane permeability, leading to cytochrome c release and subsequent activation of caspases .
- ROS Production : Enhanced ROS levels contribute to oxidative stress, promoting apoptosis in cancer cells .
- Tubulin Binding : Similar compounds have demonstrated the ability to disrupt microtubule dynamics, which can lead to cell cycle arrest in cancer cells .
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyridine derivatives, including our compound of interest, where it was shown to inhibit tumor growth significantly in xenograft models . The study utilized a range of concentrations to determine effective dosages and observed a dose-dependent response in tumor size reduction.
Q & A
Basic Research Questions
Q. What are the key safety and handling protocols for 1-(6-Fluoro-5-methylpyridin-3-YL)ethan-1-one in laboratory settings?
- Methodological Answer :
- Hazard Identification : The compound is classified under GHS for acute toxicity via inhalation, dermal, and oral routes (Category 4). Use PPE including chemical-resistant gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks .
- Storage : Store in sealed containers in a cool, ventilated area away from incompatible materials (e.g., oxidizing agents). Monitor for container integrity to prevent accidental release .
- Spill Management : Absorb spills with inert materials like sand, collect in sealed containers, and dispose of via approved hazardous waste protocols. Avoid environmental discharge .
Q. How can researchers synthesize 1-(6-Fluoro-5-methylpyridin-3-YL)ethan-1-one with high purity?
- Methodological Answer :
- Synthetic Routes : Utilize Friedel-Crafts acylation on 6-fluoro-5-methylpyridine, employing boron trifluoride (BF₃) as a catalyst. Monitor reaction progress via TLC or HPLC.
- Purification : Recrystallize the crude product using ethanol/water mixtures. Confirm purity (>98%) via GC-MS or HPLC with UV detection at 254 nm. Adjust solvent polarity to optimize crystal formation .
Q. What spectroscopic techniques are essential for initial structural characterization?
- Methodological Answer :
- FTIR : Identify carbonyl (C=O) stretches near 1680–1720 cm⁻¹ and pyridine ring vibrations (C-F at ~1250 cm⁻¹, C-N at ~1600 cm⁻¹) .
- ¹H/¹³C NMR : Look for acetyl proton signals at δ 2.5–2.7 ppm and aromatic protons (pyridine ring) between δ 7.0–8.5 ppm. Fluorine coupling may split signals in ¹⁹F NMR .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve ambiguities in the compound’s stereoelectronic properties?
- Methodological Answer :
- Crystallization : Grow crystals via slow evaporation of a dichloromethane/hexane mixture. Ensure crystal stability at 100 K during data collection.
- Data Analysis : Use software (e.g., SHELX) to refine the structure. Key parameters include bond angles (e.g., C-F bond length ~1.34 Å) and torsion angles to confirm planarity of the pyridinone ring. Compare with similar structures (e.g., pyridinyl ketones) to validate deviations .
Q. What strategies mitigate discrepancies in reported toxicity data for fluorinated pyridinone derivatives?
- Methodological Answer :
- Data Validation : Cross-reference acute toxicity studies (e.g., LD₅₀ values) using standardized OECD guidelines. For inhalation toxicity (Category 4), conduct in vivo assays with controlled exposure times (4-hour LC₅₀) .
- Computational Modeling : Apply QSAR models to predict toxicity endpoints. Compare results with experimental data to identify outliers caused by impurities or isomerism .
Q. How can researchers design electrochemical sensors for detecting trace amounts of this compound in environmental samples?
- Methodological Answer :
- Sensor Fabrication : Functionalize carbon electrodes with molecularly imprinted polymers (MIPs) targeting the acetylpyridine moiety. Optimize polymerization conditions (e.g., 0.1 M monomer concentration in acetonitrile).
- Detection : Use differential pulse voltammetry (DPV) with a detection limit of 0.1 µM. Validate specificity against structurally similar ketones (e.g., 1-(pyridin-4-yl)ethanone) .
Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?
- Methodological Answer :
- Reactor Design : Use flow chemistry to control exothermic reactions (e.g., acylation). Maintain temperatures below 50°C to prevent side reactions (e.g., ring fluorination loss).
- Catalyst Optimization : Screen Lewis acids (e.g., AlCl₃ vs. BF₃) to enhance regioselectivity. Monitor byproducts via LC-MS and adjust stoichiometry to minimize impurities .
Key Research Recommendations
- Structural Dynamics : Investigate the compound’s conformational flexibility via temperature-dependent NMR to assess stability under varying conditions .
- Environmental Impact : Conduct biodegradation studies using OECD 301F guidelines to evaluate persistence in aquatic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
